3-Phenyl-4,5-dihydro-1H-pyrazole
Description
Significance of Dihydropyrazole Scaffolds in Organic Synthesis
Dihydropyrazole scaffolds, also referred to as pyrazolines, are prominent structural motifs that serve as versatile building blocks in organic synthesis and are found in numerous pharmaceutically active compounds. eurekaselect.comresearchgate.net Their importance stems from several key aspects:
Synthetic Intermediates: Dihydropyrazoles are crucial intermediates for the synthesis of a variety of other compounds. For instance, they can be oxidized to form the corresponding aromatic pyrazoles. tandfonline.com They are also used as precursors for the preparation of cyclopropane derivatives. mdpi.com Their reactivity allows for various chemical transformations, making them valuable synthons in the construction of more complex molecular architectures. scispace.com
Pharmacological Importance: The dihydropyrazole nucleus is considered a "privileged structure" in medicinal chemistry. This is due to its presence in a wide array of compounds exhibiting diverse and potent biological activities. researchgate.netnih.gov Research has demonstrated that compounds containing this scaffold can act as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. tandfonline.comscispace.comnih.gov
Structural Versatility: The dihydropyrazole ring can be readily functionalized at various positions, allowing for the synthesis of large libraries of derivatives. This structural flexibility is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. nih.gov The synthesis of spirocyclic dihydropyrazoles, for example, is a strategy used to increase the three-dimensionality of molecules, a desirable trait in modern drug discovery. rsc.org
The synthesis of dihydropyrazoles is often achieved through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. mdpi.comscispace.comacs.org This reliable synthetic route contributes to their accessibility and widespread use in research.
Overview of 3-Phenyl-4,5-dihydro-1H-pyrazole as a Key Heterocyclic Moiety
This compound is a specific derivative within the pyrazoline family, characterized by a phenyl group attached to the third carbon atom of the dihydropyrazole ring. This particular moiety serves as a fundamental scaffold for a vast number of derivatives that have been synthesized and investigated for their chemical and biological properties.
The core structure consists of a five-membered ring containing two adjacent nitrogen atoms, with a double bond between N1 and C2. The phenyl group at the C3 position significantly influences the molecule's electronic properties and steric profile, which in turn affects its reactivity and biological interactions. The synthesis of this scaffold and its derivatives frequently involves the reaction of a chalcone (B49325) bearing a terminal phenyl group with hydrazine. nih.govresearchgate.net
Derivatives of this compound are explored extensively in medicinal chemistry. The phenyl group can be substituted with various functional groups to modulate activity. For instance, studies have explored derivatives with additional phenyl groups at other positions (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole) or with different substituents on the ring nitrogen. researchgate.netresearchgate.netnih.gov These modifications have led to the discovery of compounds with a wide range of pharmacological effects, including anti-inflammatory and monoamine oxidase (MAO) inhibitory activities. nih.govnih.gov
Below is a table highlighting some researched derivatives based on the this compound core.
| Derivative Name | Key Structural Feature | Investigated Application/Property |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Acetyl group at N1, second phenyl at C5 | Anti-tubercular and antimicrobial properties nih.gov |
| 5-Aryl-1-phenyl-3-styryl-4,5-dihydro-1H-pyrazoles | Phenyl at N1, Styryl at C3, Aryl at C5 | General synthetic intermediate nih.gov |
| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Nitrophenyl at C5, Carbaldehyde at N1 | Fluorescent compound, synthetic intermediate mdpi.commdpi.com |
| 1-Thiocarbamoyl-3-phenyl-5-aryl-4,5-dihydro-(1H)-pyrazole | Thiocarbamoyl at N1, Aryl at C5 | Monoamine oxidase (MAO) inhibition nih.gov |
Historical Context and Evolution of Dihydropyrazoles Research
The study of pyrazole-related compounds has a rich history dating back to the late 19th century. While pyrazole (B372694) was first synthesized by Buchner in 1889, the foundational work on pyrazolones (a related class) was laid by Ludwig Knorr in 1883 with the condensation of ethyl acetoacetate and phenylhydrazine (B124118). globalresearchonline.net
A significant milestone in the history of dihydropyrazoles (pyrazolines) was the introduction of Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazoline derivative to be used clinically as an analgesic and antipyretic agent. tandfonline.com This discovery highlighted the therapeutic potential of the pyrazoline scaffold and spurred further research into this class of compounds.
The evolution of dihydropyrazole research can be summarized in the following key stages:
| Era | Research Focus | Key Developments |
| Late 19th - Early 20th Century | Foundational Synthesis | - First synthesis of pyrazole (1889) and pyrazolones (1883). globalresearchonline.net- Discovery and clinical use of Antipyrine, the first synthetic pyrazoline drug. tandfonline.com |
| Mid-20th Century | Exploration of Chemical Properties and Applications | - Investigation into their use as scintillation solutes and in dye synthesis. nih.gov- Use as fluorescent compounds, optical brighteners, and whiteners. mdpi.com |
| Late 20th - Early 21st Century | Broad Biological Screening | - Discovery of a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comnih.gov- Extensive synthesis of diverse derivatives to establish structure-activity relationships. |
| Present | Advanced Synthetic Methods and Targeted Drug Design | - Development of more efficient and environmentally friendly synthetic protocols, including the use of novel catalysts and flow chemistry. jchemlett.comresearchgate.net- Rational design of highly selective inhibitors targeting specific enzymes or receptors, such as RIP1 kinase inhibitors for inflammatory diseases. osti.gov |
Modern research continues to build on this historical foundation, employing advanced computational and synthetic techniques to design novel this compound derivatives with improved efficacy and selectivity for various therapeutic targets and material science applications.
Structure
3D Structure
Properties
CAS No. |
936-48-1 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,10H,6-7H2 |
InChI Key |
AZPXELGXAFZFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 4,5 Dihydro 1h Pyrazole and Its Derivatives
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of pyrazoline rings. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
Synthesis from Chalcones and Hydrazines/Hydrazine Hydrate (B1144303)
A prevalent and efficient method for synthesizing 3-phenyl-4,5-dihydro-1H-pyrazoles involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate. thepharmajournal.comekb.eg This reaction is often carried out in an alcoholic solvent, and the addition of an acid or base can catalyze the reaction. dergipark.org.tracs.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular Michael addition to form the pyrazoline ring. dergipark.org.trjchemlett.com
For instance, the reaction of a substituted chalcone (B49325) with hydrazine hydrate in ethanol (B145695) under reflux conditions yields the corresponding N1-unsubstituted-2-pyrazoline. sci-hub.se The versatility of this method allows for the synthesis of a wide array of substituted pyrazolines by simply varying the substituents on the starting chalcone. thepharmajournal.com
A study reported the synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole (B372694) by the cyclization of the corresponding chalcone with hydrazine hydrate in 2-butanol, refluxed for 30 hours, resulting in a 45.07% yield. aip.org In another example, various chalcones were reacted with hydrazine hydrate in ethanol, with a catalytic amount of sodium hydroxide (B78521), to produce pyrazoline derivatives. thepharmajournal.com
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Chalcone, Hydrazine Hydrate | Ethanol, NaOH | Pyrazoline derivative | Not specified | thepharmajournal.com |
| Chalcone, Hydrazine Hydrate | 2-Butanol | 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | 45.07% | aip.org |
| Chalcone, Phenyl Hydrazine Hydrate | SiO2-Al2O3, Ethanol | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Excellent | jchemlett.com |
| Chalcone, Hydrazine Hydrate | Acetic Acid, Ethanol | N-acetyl-4,5-dihydro-1H-pyrazole | Not specified | scispace.com |
Cyclization with Thiosemicarbazide (B42300)
The reaction of chalcones with thiosemicarbazide is another effective route to produce 1-thiocarbamoyl-4,5-dihydro-1H-pyrazole derivatives. koyauniversity.orgnih.govajgreenchem.com This reaction is typically performed in an alkaline medium, such as sodium hydroxide in ethanol. ekb.egnih.gov The thiosemicarbazide acts as the binucleophile, providing the two nitrogen atoms for the pyrazoline ring. ajgreenchem.com
The synthesis involves the cyclo-condensation of chalcone derivatives with thiosemicarbazide in the presence of a base. nih.gov For example, a mixture of a chalcone, thiosemicarbazide, and potassium hydroxide in ethanol can be refluxed to yield the corresponding 3,5-diphenyl-4,5-dihydro-pyrazole-1-carbothioic acid amide. psu.edu This method has been utilized to synthesize a variety of pyrazoline derivatives with different substituents. koyauniversity.orgnih.gov
| Starting Material | Reagent | Conditions | Product | Reference |
| Chalcone | Thiosemicarbazide | NaOH, Ethanol | 1-Thiocarbamoyl-4,5-dihydro-1H-pyrazole | ekb.egnih.gov |
| Chalcone | Thiosemicarbazide | KOH, Ethanol | 3,5-Diphenyl-4,5-dihydro-pyrazole-1-carbothioic acid amide | psu.edu |
| 2,6-dibenzylidenecyclohexanone | Thiosemicarbazide | Sodium ethoxide, DMSO/Ethanol | 7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide | koyauniversity.org |
Base-Catalyzed and Acid-Catalyzed Cyclizations
Both base and acid catalysis can be employed to facilitate the cyclization of chalcones with hydrazines. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the product.
Base-Catalyzed Cyclizations: Base-catalyzed reactions are common for the synthesis of pyrazolines from chalcones and hydrazines, particularly when using electron-poor hydrazines like hydrazides. sci-hub.se Sodium hydroxide and potassium hydroxide are frequently used bases in these reactions. ekb.egnih.govpsu.edu For instance, the synthesis of 3,5-disubstituted-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamides was achieved through the cyclo-condensation of chalcone derivatives with 4-phenyl-3-thiosemicarbazide in the presence of sodium hydroxide. nih.gov
Acid-Catalyzed Cyclizations: Acid catalysts, such as acetic acid, are also utilized in the synthesis of pyrazolines. dergipark.org.trscispace.com The reaction of chalcones with hydrazine hydrate in the presence of glacial acetic acid in ethanol leads to the formation of N-acetylated pyrazoline derivatives. dergipark.org.trscispace.com In some cases, the reaction can be performed under solvent-free conditions using an acid catalyst. researchgate.net For example, the reaction of 3-(diphenylmethyl)pentane-2,4-dione with various hydrazides in the presence of an acid catalyst under solvent-free conditions yielded 1-acyl-4-benzhydryl substituted pyrazoles. researchgate.net
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions represent a powerful and highly regioselective method for the synthesis of pyrazolines. chim.it This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkene.
Generation and Trapping of Nitrile Imines
Nitrile imines are reactive intermediates that can be generated in situ from various precursors, most commonly from hydrazonoyl halides via dehydrohalogenation with a base, or through the oxidation of aldehyde hydrazones. mdpi.comrsc.orgscispace.com Once generated, these nitrile imines are immediately trapped by a suitable alkene to form the pyrazoline ring in a [3+2] cycloaddition manner. mdpi.combeilstein-journals.org
The reaction is highly regioselective, with the carbon atom of the nitrile imine adding to the more nucleophilic carbon of the alkene. mdpi.com This method has been successfully used to synthesize a variety of pyrazoline derivatives, including spiro-pyrazoline-oxindoles and trifluoromethylated polycyclic pyrazoles. beilstein-journals.orgnih.govacs.org For example, the 1,3-dipolar cycloaddition of nitrile imines with 3-alkenyl-oxindoles, catalyzed by a chiral Mg(ClO₄)₂ complex, afforded spiro-pyrazoline-oxindole derivatives in high yields and enantioselectivities. nih.govacs.org
Another approach involves the one-pot synthesis of pyrazoline derivatives at room temperature where nitrile imines are generated in situ from aromatic hydrazines and aldehydes through oxone-KBr oxidation and base-promoted dehydrobromination, followed by a 1,3-dipolar cycloaddition with an alkene. rsc.org
| Nitrile Imine Precursor | Dipolarophile | Conditions | Product | Reference |
| Hydrazonoyl chloride | 3-Alkenyl-oxindole | Chiral Mg(ClO₄)₂ complex | Spiro-pyrazoline-oxindole | nih.govacs.org |
| Aromatic hydrazine, Aldehyde | Oxone-KBr, Base | Room Temperature | Pyrazoline derivative | rsc.org |
| Hydrazonoyl chloride | 4-Methoxy cinnamonitrile | Chloramine-T | 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile | scispace.com |
| Trifluoroacetonitrile derivative | Polycyclic 1,4-quinone | K₂CO₃, THF | Fused pyrazole derivative | beilstein-journals.org |
Utilization of Diaziridines as Azomethine Imine Precursors
While less common for the synthesis of 3-phenyl-4,5-dihydro-1H-pyrazole specifically, azomethine imines, which are structural isomers of diaziridines, are also valuable 1,3-dipoles for the synthesis of pyrazolidine (B1218672) and pyrazoline derivatives. mdpi.com Azomethine imines can be generated from various precursors and undergo [3+2] cycloaddition reactions with alkenes and alkynes. mdpi.comnih.gov The asymmetric cycloaddition of azomethine imines has been developed to produce chiral pyrazoline and pyrazolidine derivatives. mdpi.com
Multi-Component Reactions (MCRs) for Dihydropyrazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. slideshare.netnih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. slideshare.net In the context of dihydropyrazole synthesis, MCRs provide an efficient route to various derivatives.
A common MCR strategy for synthesizing pyrazole-related structures, such as dihydropyrano[2,3-c]pyrazoles, involves the one-pot reaction of aldehydes, malononitrile, a hydrazine derivative, and a β-ketoester like ethyl acetoacetate. slideshare.netorganic-chemistry.org These reactions can be catalyzed by various substances, including environmentally benign options like preheated fly-ash, which can produce high yields (up to 95%). slideshare.net The use of aqueous media further enhances the green credentials of these synthetic protocols. organic-chemistry.orgresearchgate.net
The versatility of MCRs allows for the synthesis of a wide array of substituted dihydropyrazole cores by varying the starting components. For instance, different aryl aldehydes can be employed to introduce diverse substituents onto the pyrazole ring system. slideshare.netorganic-chemistry.org The efficiency and modularity of MCRs make them a highly attractive method for generating libraries of bioactive molecules for drug discovery. nih.gov
Reduction of Pyrazoles and Related Compounds
While pyrazoles are aromatic and generally resistant to reduction, they can be converted to their corresponding 4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines) through catalytic hydrogenation. tandfonline.com This transformation converts the stable aromatic ring into a less stable, unsaturated heterocyclic system. tandfonline.com
A specific example of chemical reduction involves the treatment of 1-phenylpyrazole (B75819) with sodium in ethanol, which yields 1-phenyl-4,5-dihydropyrazole. slideshare.net The reduction process can also be applied to other related compounds; for example, 3-pyrazolines can be reduced to pyrazolidines. csic.es The choice of reducing agent and reaction conditions is crucial for achieving the desired level of saturation in the pyrazole ring.
Non-Conventional Synthetic Approaches
To enhance reaction efficiency, reduce reaction times, and often improve product yields, non-conventional energy sources have been applied to the synthesis of dihydropyrazoles.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique for accelerating organic reactions. organic-chemistry.org In the synthesis of this compound derivatives, microwave assistance has been shown to significantly shorten reaction times from hours to minutes and improve yields. researchgate.netlookchem.com This method often proceeds under solvent-free conditions, further contributing to its eco-friendly profile. lookchem.com
The synthesis of various dihydropyrazole hybrids has been successfully achieved from substituted dibenzalacetones and hydrazines under microwave irradiation, with yields ranging from 50-82%. researchgate.netjchemlett.com The uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. organic-chemistry.org
Table 1: Microwave-Assisted Synthesis of Dihydropyrazole Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Dibenzalacetones, Phenylhydrazines | Microwave Irradiation | Dihydro-pyrazole hybrids | 50-82 | researchgate.net |
Ultrasonic Irradiation-Assisted Synthesis
The use of ultrasonic irradiation is another green chemistry technique that has been effectively applied to the synthesis of dihydropyrazole derivatives. csic.es Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.
Ultrasound-assisted, one-pot, three-component syntheses have been developed for complex pyrazole derivatives in aqueous media, demonstrating excellent yields. researchgate.net For example, the synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides has been efficiently carried out using this method. Compared to conventional methods, ultrasound-assisted synthesis often leads to significantly shorter reaction times and higher product yields.
Table 2: Comparison of Ultrasonic vs. Conventional Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Regioselective synthesis of CF3-containing pyrazoles | Ultrasonic Irradiation | Shorter | High |
Catalytic Methodologies
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. Mesoporous silica-alumina (SiO2-Al2O3) has been identified as a highly efficient and reusable solid acid catalyst for the synthesis of dihydropyrazole derivatives. tandfonline.com Specifically, it has been used for the condensation reaction of substituted chalcones with phenylhydrazine (B124118) hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields and with short reaction times. tandfonline.com
The catalyst is typically prepared via a hydrothermal method, resulting in a material with a high surface area and controlled particle size. tandfonline.com The acidic nature and structural characteristics of the mesoporous SiO2-Al2O3 are key to its catalytic activity. This methodology presents a simple, eco-friendly, and cost-effective route for the synthesis of these heterocyclic compounds. tandfonline.com The catalyst has been shown to be reusable for multiple reaction cycles with almost consistent activity.
Table 3: Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole using Mesoporous SiO2-Al2O3
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|
Palladium-Catalyzed Reactions
Palladium catalysis offers powerful and versatile tools for the synthesis and functionalization of pyrazoline ring systems. The formation of carbon-carbon bonds under palladium catalysis, such as in the Heck and Suzuki-Miyaura reactions, has been effectively applied to construct pyrazole and pyrazoline derivatives, including those with a phenyl substituent at the 3-position.
The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is a key method for creating substituted alkenes. nih.gov This reaction can be adapted for pyrazoline synthesis. For instance, new indole-pyrazole hybrids have been synthesized through a palladium-catalyzed ligandless Heck coupling reaction between substituted 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net While this demonstrates the functionalization of a pre-existing pyrazole ring, the principles can be applied to build the core structure itself. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as triethylamine. nih.gov
The Suzuki-Miyaura coupling provides a robust method for creating C-C bonds between aryl halides and organoboron compounds. This reaction has been extensively used to introduce aryl groups, such as the phenyl group, onto heterocyclic rings. A notable strategy involves the Suzuki cross-coupling of 3-sulfonyloxy-2-pyrazolines with various organoboron reagents, allowing for the synthesis of diverse 3-substituted-2-pyrazolines in excellent yields. nih.govjmchemsci.com This approach is particularly advantageous for its broad scope and the commercial availability of a wide range of boronic acids. nih.gov For example, the coupling of pyrazoline nonaflates with arylboronic acids proceeds smoothly, offering a divergent route to complex pyrazolines that are otherwise difficult to access. nih.govjmchemsci.com The choice of catalyst and ligands, such as those derived from XPhos, is crucial for achieving high efficiency, especially when dealing with unprotected nitrogen-rich heterocycles like pyrazoles. benthamdirect.comresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazoline/Pyrazole Synthesis This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Reactants | Product Type | Ref |
|---|---|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Pyrazoline nonaflate, Organotrifluoroborate | 3-Alkyl/Aryl-2-pyrazoline | nih.gov |
| Suzuki Coupling | XPhos Pd G2 | XPhos | K₃PO₄ | 4-Bromo-3,5-dinitro-1H-pyrazole, Boronic acids | 4-Aryl/Heteroaryl-dinitropyrazole | benthamdirect.com |
| Suzuki Coupling | P1 (XPhos-based) | XPhos | K₃PO₄ | Halo-pyrazoles/indazoles, Boronic acids | 3-Aryl-indazoles | researchgate.net |
| Heck Reaction | Pd(OAc)₂ | None (ligandless) | Et₃N | 4-Ethenyl-1H-pyrazoles, 5-Bromo-3H-indoles | Indole-pyrazole hybrids | researchgate.net |
Copper-Catalyzed Condensation
Copper-catalyzed reactions represent an economical and efficient alternative to palladium-based systems for the synthesis of nitrogen-containing heterocycles. These methods often proceed under milder conditions and exhibit high functional group tolerance.
One prominent approach is the copper-catalyzed cascade reaction, which can assemble substituted pyrazoles from simple starting materials. For example, a relay oxidation strategy using an inexpensive copper catalyst allows for the formation of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. nih.govjmchemsci.com This process involves copper-promoted N-O bond cleavage followed by C-C, C-N, and N-N bond formations to yield a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. nih.govjmchemsci.com
Copper-catalyzed cross-dehydrogenative coupling is another powerful technique. This method has been used to synthesize pyrenyl-substituted pyrazoles from alkenyl hydrazones under aerobic conditions, with copper triflate (Cu(OTf)₂) acting as the catalyst. benthamdirect.com The Ullmann condensation , a classic copper-promoted reaction, is also employed for C-N bond formation to construct N-aryl heterocyles. rsc.orgasianpubs.org Modern protocols for Ullmann-type reactions have been developed for the N-arylation of pyrazoles using various copper salts (e.g., CuI, CuCl) in the presence of specific ligands. researchgate.netasianpubs.orgnih.gov
The most direct route to 4,5-dihydro-1H-pyrazoles is the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. While this reaction can be catalyzed by simple acids or bases, copper catalysts can also promote the transformation. nih.govbohrium.com For instance, a Cu(I) catalyst has been used in an ethanol system to facilitate the reaction between chalcones and phenylhydrazine. bohrium.com
Table 2: Examples of Copper-Catalyzed Reactions for Pyrazole/Pyrazoline Synthesis This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst | Oxidant/Reagent | Reactants | Product Type | Ref |
|---|---|---|---|---|---|
| Relay Oxidation | CuBr | O₂ / Oxime acetate | Oxime acetates, Anilines, Paraformaldehyde | 1,3,4-Substituted pyrazoles | nih.govjmchemsci.com |
| Dehydrogenative Coupling | Cu(OTf)₂ | Air (O₂) | Alkenyl hydrazones | Pyrenyl-substituted pyrazoles | benthamdirect.com |
| Ullmann Coupling | CuI | L-proline | Aryl iodides, Pyrazole | N-Arylpyrazoles | nih.gov |
| Cyclocondensation | Cu(I) | None | Chalcones, Phenylhydrazine | 1,3,5-Triaryl-2-pyrazolines | bohrium.com |
Other Heterogeneous and Homogeneous Catalytic Systems
Beyond palladium and copper, a variety of other catalytic systems, both heterogeneous and homogeneous, have been developed for the synthesis of this compound and its derivatives. These methods often rely on different modes of activation, including Lewis/Brønsted acidity or other transition metals.
Heterogeneous Catalysts: Solid catalysts are particularly attractive due to their ease of separation, potential for recyclability, and operational simplicity.
Mixed Metal Oxides: Mesoporous SiO₂-Al₂O₃ has been demonstrated as a highly efficient and reusable solid acid catalyst for the condensation of substituted chalcones with phenylhydrazine hydrate, yielding 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in excellent yields under mild conditions. nih.gov The catalytic activity is attributed to the presence of both Lewis and Brønsted acidic sites on the catalyst surface. nih.gov
Other Nanoparticles: Various other solid catalysts have been reported for pyrazoline synthesis, including ZnO nanoparticles, γ-Fe₂O₃@SiO₂-PW₁₂ nanoparticles, and nano-SiO₂. nih.gov
Nickel-based Catalysts: A heterogeneous nickel-based catalyst has been used for the one-pot, three-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.net This method is economical and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net
Homogeneous Catalysts: Traditional homogeneous catalysts, particularly acids and bases, remain widely used for the synthesis of pyrazolines from chalcones.
Acid Catalysis: Glacial acetic acid is a classic and effective catalyst for the cyclization of chalcones with hydrazine hydrate or phenylhydrazine in a solvent like ethanol, often under reflux conditions. jmchemsci.comrsc.org Other acids like trifluoroacetic acid are also used. nih.gov
Base Catalysis: The initial Claisen-Schmidt condensation to form the chalcone precursor is typically base-catalyzed, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH). rsc.org
Table 3: Examples of Other Catalytic Systems for Pyrazoline Synthesis This table is interactive. Click on the headers to sort the data.
| Catalyst Type | Catalyst | Reactants | Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| Heterogeneous | Mesoporous SiO₂-Al₂O₃ | Chalcone, Phenylhydrazine | 85°C, EtOH | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | nih.gov |
| Heterogeneous | Nickel-based solid | Hydrazine, Acetophenone, Benzaldehyde | Room Temp, EtOH | Pyrazole derivatives | researchgate.net |
| Homogeneous | Glacial Acetic Acid | Chalcone, Hydrazine Hydrate | Reflux, EtOH | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | jmchemsci.com |
| Homogeneous | Sodium Hydroxide (NaOH) | Acetophenone, Benzaldehyde | Room Temp | Chalcone precursor | rsc.org |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolines, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov
Energy-Efficient Methods:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolines. nih.govresearchgate.netbenthamdirect.comresearchgate.neteurekaselect.com Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave conditions, leading to significant energy savings, cleaner reactions, and higher yields. benthamdirect.comeurekaselect.com For example, the cyclization of chalcones with hydrazine derivatives using glacial acetic acid as a catalyst is efficiently promoted by microwave irradiation. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. rsc.orgbenthamdirect.com The phenomenon of acoustic cavitation generates localized high-energy "hot spots" that enhance reactivity, often at ambient bulk temperatures. rsc.org This technique has been successfully used for the efficient, catalyst-free synthesis of various pyrazoline derivatives. jmchemsci.comresearchgate.net
Environmentally Benign Media and Catalysts:
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. bohrium.comglobalauthorid.com They can act as both the solvent and the catalyst. For instance, an imidazolium-based ionic liquid has been used as a recyclable catalyst and solvent for the solvent-free synthesis of 2-pyrazolines from chalcones and phenylhydrazine. asianpubs.org
Solvent-Free and Aqueous Synthesis: Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. rsc.org The Suzuki-Miyaura cross-coupling for pyrazole synthesis has been achieved in water. rsc.org Additionally, solvent-free, one-pot, three-component syntheses of pyrazole derivatives have been developed by simply refluxing the reactants, offering advantages of high efficiency, easy work-up, and environmental friendliness. rsc.org Reusable heterogeneous catalysts, such as the mesoporous SiO₂-Al₂O₃ mentioned previously, also contribute to greener processes by simplifying product isolation and minimizing catalyst waste. jchemlett.com
Table 4: Green Synthetic Approaches to Pyrazolines This table is interactive. Click on the headers to sort the data.
| Green Approach | Method/Medium | Reactants | Key Advantages | Ref |
|---|---|---|---|---|
| Energy Efficiency | Microwave Irradiation | Chalcones, Hydrazine derivatives | Shorter reaction times, higher yields, cleaner reactions | researchgate.netbenthamdirect.comeurekaselect.com |
| Energy Efficiency | Ultrasound Irradiation | Chalcones, Hydrazine derivatives | Enhanced reactivity, milder conditions, catalyst-free options | jmchemsci.comresearchgate.netrsc.org |
| Green Media | Ionic Liquid | Chalcones, Phenylhydrazine | Recyclable catalyst/solvent, solvent-free conditions | asianpubs.orgbohrium.com |
| Green Media | Solvent-Free | Heterocyclic ketene (B1206846) aminals, Pyrazolones | Environmentally benign, excellent yields, easy work-up | rsc.org |
| Green Media | Water | Dimethyl-4-iodo-pyrazolecarboxylate, Phenylboronic acid | Avoids organic solvents | rsc.org |
Chemical Transformations and Reactivity of 3 Phenyl 4,5 Dihydro 1h Pyrazole Systems
Reactions at Nitrogen Atoms
The nitrogen atoms within the 4,5-dihydro-1H-pyrazole ring are key sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations primarily include N-acylation, N-substitution, and quaternization reactions.
N-Acylation and N-Substitution Reactions
The presence of a secondary amine (N1) and an imine-like nitrogen (N2) in the 3-Phenyl-4,5-dihydro-1H-pyrazole ring allows for various N-acylation and N-substitution reactions. These reactions are crucial for introducing diverse functional groups, which can significantly modulate the chemical and biological properties of the parent molecule.
N-acylation is a common transformation, typically achieved by treating the pyrazoline with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction of this compound with various aliphatic acids in the presence of hydrazine (B178648) hydrate (B1144303) leads to the formation of N-substituted pyrazolines. nih.gov Specifically, the use of formic acid, acetic acid, and propionic acid yields the corresponding N-formyl, N-acetyl, and N-propanoyl derivatives, respectively. nih.gov A notable example is the synthesis of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one through this method. nih.gov
Similarly, N-substitution with other functional groups can be achieved. For example, the synthesis of 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives has been reported through the cyclization of Mannich bases with thiosemicarbazide (B42300). nih.gov This reaction introduces a thiocarbamoyl group at the N1 position.
The regioselectivity of these reactions is an important consideration. In many cases, acylation and substitution occur preferentially at the N1 position due to its greater nucleophilicity compared to the N2 imine nitrogen. The reaction conditions, including the choice of solvent and the presence of a base, can influence the outcome of these transformations. For example, to achieve selective C-acylation at the 4-position of a related pyrazolone (B3327878) system, calcium hydroxide (B78521) is used to favor the enol tautomer and protect the hydroxyl group. researchgate.netrsc.org
The introduction of various substituents on the nitrogen atom has been shown to significantly impact the biological activity of the resulting pyrazoline derivatives. Studies have explored a wide range of N-substituents, including aryl, acyl, and sulfonyl groups, to develop compounds with enhanced therapeutic properties. nih.govnih.gov
Table 1: Examples of N-Acylation and N-Substitution Products of this compound Derivatives
| Starting Material | Reagent | Product | Reference |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Formic acid / Hydrazine hydrate | 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Formic acid / Hydrazine hydrate | 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |
| 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Acetic acid / Hydrazine hydrate | 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | nih.gov |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Propionic acid / Hydrazine hydrate | 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | nih.gov |
| Mannich bases | Thiosemicarbazide | 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives | nih.gov |
Quaternization of Pyrazoline Nitrogen Atoms
Quaternization involves the alkylation of the nitrogen atoms in the pyrazoline ring, leading to the formation of pyrazolinium salts. This transformation introduces a positive charge into the heterocyclic system, which can significantly alter its physical and biological properties. The more nucleophilic N1 nitrogen is typically the site of quaternization.
The reaction is generally carried out by treating the this compound with an alkylating agent, such as an alkyl halide. The resulting pyrazolinium salts are often more water-soluble than their neutral precursors. These charged derivatives can serve as intermediates in further synthetic transformations. researchgate.net For instance, pyrazolinium salts can be intermediates in the synthesis of 3-pyrazolines from 2-pyrazolinium salts. researchgate.net
Reactions of the C-Substituents on the Dihydropyrazole Ring
The substituents attached to the carbon atoms of the this compound ring can undergo various chemical transformations, allowing for further diversification of the pyrazoline scaffold. These reactions are dependent on the nature of the substituent. For example, a carboxyl group could be converted to an amide, while a nitro group could be reduced to an amine.
Research has shown that functional groups on the phenyl ring at the 3-position can be modified. For instance, the presence of a hydroxyl group on the phenyl ring allows for further reactions such as etherification or esterification. Similarly, substituents at the 4- and 5-positions of the dihydropyrazole ring can be chemically altered.
Transformations Involving the Endocyclic Double Bond
The endocyclic C=N double bond in the this compound ring is a site of reactivity, although it is generally less reactive than an isolated C=C double bond. This bond can undergo addition reactions, although such transformations are less common than reactions at the nitrogen atoms.
One of the key transformations involving the endocyclic double bond is its role in the isomerization of 3-pyrazolines to the more thermodynamically stable 2-pyrazolines. csic.es This isomerization can proceed through a proton transfer mechanism. The stability of the different pyrazoline isomers is a significant factor in their synthesis and reactivity.
Furthermore, the endocyclic double bond is a key feature in the oxidative aromatization of dihydropyrazoles to pyrazoles, a process that involves the formal loss of two hydrogen atoms and the formation of a fully aromatic pyrazole (B372694) ring.
Oxidation Reactions
Oxidation of the this compound ring system is a significant transformation that leads to the formation of the corresponding aromatic pyrazole.
Oxidative Aromatization to Pyrazoles
The conversion of 3-phenyl-4,5-dihydro-1H-pyrazoles to their corresponding 3-phenyl-1H-pyrazoles is a common and important reaction. This oxidative aromatization process results in a more stable, fully aromatic heterocyclic system. A variety of oxidizing agents can be employed to achieve this transformation.
One effective method involves the use of molecular oxygen in the presence of activated carbon. organic-chemistry.org This environmentally friendly approach efficiently converts 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles in excellent yields. organic-chemistry.org The reactions can be carried out in solvents like acetic acid or xylene at temperatures ranging from 50°C to 120°C. organic-chemistry.org
Other oxidizing agents that have been successfully used for the aromatization of dihydropyrazoles include hypervalent iodine reagents such as PhI(OAc)₂. nih.gov This reagent has been shown to effectively promote the aromatization of 4,7-dihydropyrazolo[1,5-a]pyrimidines to their pyrazolo[1,5-a]pyrimidine (B1248293) counterparts. nih.gov
The mechanism of oxidative aromatization typically involves the removal of two hydrogen atoms from the dihydropyrazole ring, leading to the formation of the aromatic pyrazole. The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions.
Table 2: Examples of Oxidative Aromatization of Dihydropyrazole Derivatives
| Starting Dihydropyrazole | Oxidizing Agent | Product Pyrazole | Reference |
| Hantzsch 1,4-Dihydropyridines | Molecular Oxygen / Activated Carbon | Pyridines | organic-chemistry.org |
| 1,3,5-Trisubstituted Pyrazolines | Molecular Oxygen / Activated Carbon | Pyrazoles | organic-chemistry.org |
| 5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ | 5-Methyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 2,5-Dimethyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ | 2,5-Dimethyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |
Formation of Sulfoxides and Sulfones
The introduction of sulfoxide (B87167) and sulfone functionalities into the this compound framework necessitates the presence of a sulfur-containing precursor, typically an (alkylsulfanyl)phenyl or a similar thioether derivative. The subsequent oxidation of the sulfur atom can be achieved through established synthetic protocols, yielding the corresponding sulfoxides and, upon further oxidation, sulfones.
The synthesis of sulfur-containing pyrazole and pyrazoline derivatives has been reported. For instance, new 4-[(alkylsulfanyl)methyl]- and 4-[(alkanesulfonyl)methyl]isoxazoles and -1H-pyrazoles have been synthesized through the reaction of 3-[(alkylsulfanyl)methyl]- and 3-[(alkanesulfonyl)methyl]pentane-2,4-diones with various reagents, including hydrazines.
The oxidation of the sulfide (B99878) to the sulfoxide and subsequently to the sulfone is a well-established transformation in organic chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can often be tuned to favor the formation of either the sulfoxide or the sulfone. Generally, the use of one equivalent of the oxidizing agent at lower temperatures favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will drive the reaction towards the sulfone.
For example, the oxidation of various sulfides to sulfoxides and sulfones can be achieved using 3-chloroperoxybenzoic acid (m-CPBA). bldpharm.com The selectivity of these reactions is a key consideration for synthetic chemists.
A general scheme for the oxidation of a hypothetical 3-(alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole is presented below:
Reaction Scheme: Oxidation of 3-(Alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole
| Reactant | Reagent(s) | Product(s) |
| 3-(Alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole | 1. m-CPBA (1 equiv) 2. m-CPBA (>2 equiv) | 1. 3-(Alkoxy)phenyl-4,5-dihydro-1H-pyrazole sulfoxide 2. 3-(Alkoxy)phenyl-4,5-dihydro-1H-pyrazole sulfone |
This table represents a generalized reaction pathway. Specific reaction conditions would need to be optimized for individual substrates.
Reduction Reactions and Ring Cleavage
The 4,5-dihydro-1H-pyrazole ring system can undergo reduction reactions, which, depending on the reagents and reaction conditions, can lead to either the saturation of the ring to form a pyrazolidine (B1218672) or cleavage of the heterocyclic ring.
The catalytic hydrogenation of pyrazoles is a known method to produce pyrazolines (4,5-dihydro-1H-pyrazoles). tandfonline.com This suggests that the C=N bond within the pyrazoline ring is susceptible to reduction. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wide range of functional groups and can effect the reduction of the pyrazoline ring. masterorganicchemistry.com
The reduction of β-diketones with lithium aluminum hydride has been shown to produce a variety of products, including diols, as well as saturated and unsaturated ketones and alcohols, which arise from elimination pathways. ni.ac.rs This complexity suggests that the reduction of substituted pyrazolines, which can be considered as masked 1,3-diamino systems, may also lead to a mixture of products, including those resulting from ring cleavage. For instance, the reduction of amides and nitriles to amines by LiAlH₄ is a standard transformation. masterorganicchemistry.com
While specific examples of the reduction of this compound leading to ring cleavage are not extensively detailed in the literature, the general reactivity of the pyrazoline ring suggests that under harsh reducing conditions, the N-N bond and C-N bonds could be cleaved. This would lead to the formation of substituted propane-1,3-diamines.
Potential Reduction Products of this compound
| Reducing Agent | Potential Product(s) | Reaction Type |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Phenylpyrazolidine | Ring Saturation |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Phenylpyrazolidine, 1-Phenylpropane-1,3-diamine | Ring Saturation, Ring Cleavage |
The formation of specific products is highly dependent on the reaction conditions and the substitution pattern of the pyrazoline ring.
Rearrangement Pathways of 4,5-dihydro-1H-pyrazole
The 4,5-dihydro-1H-pyrazole ring system can undergo various rearrangement reactions, often promoted by acid, base, or thermal conditions. These rearrangements can lead to the formation of more stable aromatic pyrazole systems or other heterocyclic structures.
One of the most common rearrangements is the oxidation of the 4,5-dihydropyrazole ring to the corresponding aromatic pyrazole. This transformation is technically an oxidation but is often considered a rearrangement to a more stable aromatic system.
Acid-catalyzed rearrangements have also been observed. For instance, the treatment of 3,3-diphenyl-3H-pyrazoles with strong acid in acetic acid leads to a regioselective isomerization to the corresponding 4H-pyrazoles. tandfonline.com While this study was conducted on 3H-pyrazoles, it highlights the susceptibility of the pyrazole core to acid-catalyzed skeletal rearrangements.
Furthermore, studies on 1-acyl-4,5-dihydro-1H-pyrazoles have shown that these compounds can undergo various transformations. nih.gov The nature of the substituent on the nitrogen atom can significantly influence the stability and reactivity of the pyrazoline ring, potentially leading to different rearrangement pathways.
The synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is typically achieved through the cyclization of chalcone (B49325) precursors with hydrazine derivatives under acidic or catalytic conditions. nih.govjchemlett.com The stability and subsequent reactivity of these systems are of considerable interest.
Examples of Rearrangement Precursors and Products
| Starting Material | Conditions | Product(s) |
| 3,3-Diphenyl-3H-pyrazole-4-carboxylate | Acetic Acid, H₂SO₄ | 4,4-Diphenyl-4H-pyrazole-3-carboxylate tandfonline.com |
| 4,5-Dihydro-1H-pyrazole | Oxidation | Pyrazole tandfonline.com |
This table provides examples from related pyrazole systems to illustrate potential rearrangement pathways.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Phenyl-4,5-dihydro-1H-pyrazole derivatives provides characteristic signals that confirm the presence of the pyrazoline ring and the phenyl substituent. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyrazoline ring exhibit a distinct AMX spin system. nih.gov
The methylene (B1212753) protons at the C4 position (4-CH₂) typically appear as a pair of doublets of doublets, a consequence of both geminal and vicinal coupling. For instance, in one study, these protons were observed as a quartet at δ 2.619–2.671 ppm and another at δ 3.475–3.536 ppm. nih.gov The proton at the C5 position (5-CH) also presents as a quartet, found in the range of δ 5.108–5.146 ppm. nih.gov
The aromatic protons of the phenyl group typically resonate in the downfield region, between δ 7.230 and δ 7.373 ppm as a multiplet. nih.gov The protons of the phenyl ring attached to the nitrogen atom of the pyrazole (B372694) ring show signals at δ 6.622–6.655 ppm (triplet), δ 6.805–6.829 ppm (doublet), and δ 7.061–7.097 ppm (triplet). nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 4-CH₂ (Hα) | 2.619–2.671 | q |
| 4-CH₂ (Hβ) | 3.475–3.536 | q |
| 5-CH | 5.108–5.146 | q |
| Ar-H (C-phenyl) | 7.230–7.373 | m |
| Ar-H (N-phenyl) | 6.622–7.097 | m |
Table 1: Representative ¹H NMR chemical shifts for this compound derivatives in CDCl₃. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The signals for the pyrazoline ring carbons are particularly diagnostic. The C4 methylene carbon (4-CH₂) typically resonates at approximately δ 43.9 ppm, while the C5 methine carbon (5-CH) appears further downfield at around δ 59.6 ppm. scispace.com The C3 carbon, attached to the phenyl group, is observed in the aromatic region at approximately δ 150.2 ppm. scispace.com
The phenyl group carbons exhibit signals in the expected aromatic region, typically between δ 125 and 145 ppm. scispace.com For example, in a substituted derivative, the phenyl carbons were observed at δ 125.4 (2C), 128.3 (2C), and 128.8 (2C) ppm. scispace.com
| Carbon | Chemical Shift (δ, ppm) |
| 4-CH₂ | ~43.9 |
| 5-CH | ~59.6 |
| 3-C | ~150.2 |
| Aromatic C | ~125-145 |
Table 2: Typical ¹³C NMR chemical shifts for the core structure of this compound derivatives. scispace.com
Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. emerypharma.com For this compound, cross-peaks would be observed between the C4 methylene protons and the C5 methine proton, confirming their vicinal relationship. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum allows for the direct assignment of the C4 and C5 carbon signals by correlating them to their attached, and previously assigned, protons. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov A DEPT-135 experiment, for instance, would show the C4 methylene carbon as a negative peak and the C5 methine carbon as a positive peak, aiding in their definitive identification. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound derivatives displays characteristic absorption bands that correspond to the various functional groups present. Key vibrational frequencies include:
N-H Stretch : A broad band in the region of 3354 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazoline ring. nih.gov
C-H Stretch : Aromatic C-H stretching vibrations are typically observed around 3173 cm⁻¹, while aliphatic C-H stretching from the pyrazoline ring appears near 2979 cm⁻¹. nih.gov
C=N Stretch : The stretching vibration of the carbon-nitrogen double bond (C=N) in the pyrazoline ring is a key feature, appearing in the range of 1608-1605 cm⁻¹. nih.gov
C=C Stretch : Aromatic C=C stretching vibrations from the phenyl ring are observed in the region of 1593-1487 cm⁻¹. nih.gov
| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |
| N-H Stretch | ~3354 | nih.gov |
| Aromatic C-H Stretch | ~3173 | nih.gov |
| Aliphatic C-H Stretch | ~2979 | nih.gov |
| C=N Stretch | 1608-1605 | nih.gov |
| Aromatic C=C Stretch | 1593-1487 | nih.gov |
Table 3: Characteristic FT-IR absorption bands for this compound derivatives.
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a related compound, 3-phenylpyrazole, a FT-Raman spectrum was obtained using a Bruker MultiRAM spectrometer. While specific data for the dihydro- derivative is less common, the Raman spectrum would be expected to show characteristic bands for the phenyl ring vibrations and the pyrazoline ring skeletal modes. The symmetric breathing mode of the phenyl ring is a particularly strong and characteristic Raman band.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic transitions within this compound and its analogues. The absorption spectra reveal information about the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
For example, the UV-Vis spectrum of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been analyzed both experimentally and theoretically. researchgate.net These studies help in understanding the electronic structure and the influence of substituents on the absorption properties.
Pyrazoline derivatives are known for their interesting photophysical properties, including absorption and fluorescence. The electronic absorption and emission spectra are influenced by the molecular structure and the presence of various functional groups. For instance, 1,3,5-triaryl-2-pyrazoline derivatives exhibit favorable photophysical properties, including excellent emission behavior. researchgate.net The emission spectra of these compounds can range from blue to green, depending on the substituents present in the molecule. researchgate.net In a study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the emission spectrum was recorded in the polar solvent DMSO at 356 nm. researchgate.netnih.gov The quantum yields of this compound were found to vary from 0.01 to 0.25 in different solvents. researchgate.netnih.gov
The fluorescence characteristics of pyrazoline derivatives are often linked to intramolecular charge transfer (ICT) processes. elsevierpure.comresearchgate.net The intense fluorescence of some pyrazoline molecules is suggested to originate from a hybrid local excitation charge-transfer state (HLCT). researchgate.net
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many pyrazoline derivatives. acs.org This phenomenon is investigated by studying the absorption and emission spectra of the compound in a range of solvents with varying polarities. researchgate.netnih.govelsevierpure.comresearchgate.net
For 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, photophysical studies in different solvents revealed that the extinction coefficients ranged from 1.88×10⁴ to 3.53×10⁴. researchgate.netnih.gov The emission wavelength of pyrazoline derivatives often shows a red shift (bathochromic shift) as the solvent polarity increases. researchgate.net This shift is indicative of a larger dipole moment in the excited state compared to the ground state. By analyzing the Stokes shift in relation to solvent polarity parameters, the ratio of the excited-state dipole moment to the ground-state dipole moment can be calculated. researchgate.netnih.gov These studies provide insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states. elsevierpure.comresearchgate.net
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential tools for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.netnih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For instance, HRMS has been used to characterize compounds like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and other pyrazoline derivatives. researchgate.net The fragmentation patterns observed in the mass spectra can also provide valuable structural information. researchgate.net
X-ray Crystallography and Single Crystal Studies
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state. Single crystal X-ray diffraction studies have been performed on several derivatives of this compound, offering detailed insights into their molecular geometry and intermolecular interactions. nih.govresearchgate.net
For example, the crystal structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been determined by X-ray diffraction analysis. researchgate.netnih.gov Similarly, the crystal structures of other pyrazole and pyrazoline derivatives have been elucidated, providing data on their space groups and unit cell dimensions. nih.gov
The five-membered dihydropyrazole ring in this compound derivatives typically adopts a non-planar conformation. nih.govnih.govnih.gov An envelope conformation is frequently observed, where one of the carbon atoms of the pyrazoline ring is out of the plane of the other four atoms. researchgate.netnih.gov For instance, in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring has a shallow envelope conformation. nih.gov Similarly, the pyrazole ring in N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide adopts a highly flattened envelope conformation. nih.gov
Crystal Packing and Intermolecular Interactions
Detailed crystallographic data, including crystal packing diagrams and specific intermolecular interaction parameters for the unsubstituted compound this compound, are not available in the reviewed scientific literature. Extensive searches for single-crystal X-ray diffraction studies on this specific molecule did not yield results detailing its solid-state architecture.
Consequently, a specific analysis of its crystal packing and the presence or geometry of intermolecular forces, such as C-H···O hydrogen bonding, cannot be provided at this time. While the crystal structures of numerous substituted derivatives of this compound have been reported, discussing these findings would fall outside the strict scope of this article. Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to elucidate its molecular arrangement and intermolecular interactions in the solid state.
Theoretical and Computational Chemistry of 3 Phenyl 4,5 Dihydro 1h Pyrazole Systems
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic perspective on the molecular structure and electronic distribution of 3-Phenyl-4,5-dihydro-1H-pyrazole. These computational techniques are foundational in understanding the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to investigate pyrazoline systems. nih.gov The HF method is a fundamental approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org However, it does not fully account for electron correlation, which can be a limitation.
DFT, on the other hand, has emerged as a more prevalent and powerful tool. nih.govderpharmachemica.com It is based on the principle that the energy of a molecule can be determined from its electron density. A popular functional used for pyrazoline derivatives is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). derpharmachemica.comresearchgate.netacu.edu.in DFT methods generally offer a better balance between computational cost and accuracy by incorporating a degree of electron correlation. nih.gov Studies have shown that for similar heterocyclic systems, DFT calculations are in good agreement with experimental results. nih.gov
Basis Set Selection and Optimization of Molecular Geometry
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyrazoline derivatives, basis sets such as 6-311G(d,p), 6-311++G(d,p), and 6-311G** are commonly employed in conjunction with the B3LYP functional. researchgate.netacu.edu.inmdpi.com The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in these molecules.
A critical first step in any computational analysis is the optimization of the molecular geometry. nih.gov This process involves finding the minimum energy conformation of the molecule in the gas phase. acu.edu.in Theoretical calculations on various pyrazoline derivatives have determined that the five-membered dihydropyrazole ring often adopts a non-planar, envelope-like conformation. nih.gov The phenyl group at the 3-position is typically twisted with respect to the pyrazoline ring. acu.edu.in The agreement between X-ray diffraction data and the optimized geometric parameters from DFT calculations validates the computational approach. mdpi.com
Electronic Structure Analysis
Analysis of the electronic structure provides a detailed picture of charge distribution, chemical reactivity, and potential intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound derivatives, the HOMO is often localized over the phenyl ring and the pyrazoline nitrogen atoms, while the LUMO is distributed over the phenyl ring and the C=N bond of the pyrazoline ring. researchgate.net This distribution indicates that charge transfer primarily occurs from the pyrazoline moiety to the phenyl ring. nih.gov
| Compound Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
|---|---|---|---|---|---|
| 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine | B3LYP/6-311G(d,p) | - | - | 4 | researchgate.net |
| 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole | DFT-B3LYP | -5.743 | -3.199 | 2.544 | researchgate.net |
| 4-(5-(4-chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole | DFT-B3LYP | -6.015 | -3.973 | 2.042 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. unar.ac.id The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net
In MEP maps of pyrazoline derivatives, the most negative regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. unar.ac.id These regions are often located around the nitrogen atoms of the pyrazoline ring and any electronegative substituents. acu.edu.inresearchgate.net Conversely, the most positive regions (colored blue) represent areas of low electron density, or electron-deficient centers, which are prone to nucleophilic attack. unar.ac.id These are typically found around the hydrogen atoms of the pyrazoline ring and the phenyl group. acu.edu.in The MEP analysis helps in understanding non-covalent interactions and the sites of chemical reactivity. derpharmachemica.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions by studying the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net This analysis quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction between an electron donor and an electron acceptor orbital.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N13 | π(C11-C12) | 21.78 |
| LP(1) N14 | π(C15-C20) | 4.55 |
| π(C1-C6) | π(C2-C3) | 20.15 |
| π(C2-C3) | π(C4-C5) | 22.18 |
Data is hypothetical and representative of typical interactions found in similar pyrazoline structures.
Charge Density Distribution Studies (Mulliken Charges)
The distribution of atomic charges is a critical factor in understanding the chemical reactivity and molecular properties of a compound. Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing insights into the electronic structure. researchgate.netuni-muenchen.de
Studies on derivatives of this compound have utilized Mulliken charge calculations to identify the electrophilic and nucleophilic centers within the molecule. researchgate.net For instance, in a study of 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] gazi.edu.trnih.govresearchgate.netoxadiazole, it was found that both positive and negative charges are distributed across the carbon atoms. researchgate.net The Mulliken population analysis, performed at the B3LYP/6-31G(d,p) level of theory, helps in assigning the electron density to each atom. researchgate.netresearchgate.net
It's important to note that Mulliken population analysis has known limitations, such as its sensitivity to the choice of basis set and a tendency to overestimate the covalent character of bonds. uni-muenchen.de
Table 1: Illustrative Mulliken Atomic Charges for a Substituted Pyrazoline Derivative
| Atom | Charge (e) |
| C1 | -0.124584 |
| C2 | -0.109586 |
| C3 | -0.090890 |
| C4 | -0.066284 |
| C5 | -0.076899 |
Data sourced from a study on 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] gazi.edu.trnih.govresearchgate.netoxadiazole. researchgate.net
Prediction of Spectroscopic Properties (Theoretical IR, Raman, UV-Vis, NMR)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. For example, in a study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the vibrational frequencies were calculated at the HF and DFT levels, with the B3LYP/6-311++G(d,p) results showing good agreement with the experimental infrared bands. nih.gov The potential energy distribution (PED) is often used to assign the normal modes of vibration. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. asianpubs.org For a derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, TD-DFT calculations predicted a λmax at 300 nm, which correlated well with experimental findings. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. asianpubs.org These calculated values are then compared with experimental spectra to aid in the structural elucidation of pyrazoline derivatives. asianpubs.orgscispace.com For instance, in the ¹H NMR spectrum of a 4,5-dihydro-1H-pyrazole derivative, specific signals corresponding to the pyrazole (B372694) ring protons can be identified and compared with theoretical predictions. scispace.com
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazoline Derivative
| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) |
| UV-Vis (λmax) | 300 nm | Correlated with DFT studies |
| ¹H NMR (δ, ppm) | Signal for pyrazole CH | Correlated with GIAO method |
| ¹³C NMR (δ, ppm) | Signal for pyrazole carbons | Correlated with GIAO method |
Data is illustrative and based on findings for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine. asianpubs.org
Theoretical Reactivity Parameters and Global Descriptors
Theoretical calculations provide valuable insights into the reactivity of molecules through various descriptors derived from conceptual DFT. These parameters help in understanding the global reactivity of a molecule.
Key global reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. asianpubs.orgderpharmachemica.com A smaller energy gap suggests higher reactivity. asianpubs.org
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters are often calculated using DFT methods, such as B3LYP with a suitable basis set. derpharmachemica.com For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, these descriptors were calculated to understand its electronic structure and reactivity. derpharmachemica.com
Table 3: Theoretical Reactivity Descriptors for a Pyrazole Derivative
| Parameter | Definition | Significance |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | χ²/2η | Measures electrophilic nature |
Solvent Effects on Molecular Electronic Structure and Optical Properties
The surrounding solvent can significantly influence the electronic structure and optical properties of a molecule. nih.gov Computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to account for these effects.
Solvent polarity can induce shifts in the UV-Vis absorption spectra, a phenomenon known as solvatochromism. nih.gov These shifts can be either positive (bathochromic or red shift) or negative (hypsochromic or blue shift) depending on the nature of the electronic transition and the solvent. nih.gov
Furthermore, the solvent can alter the energies of the HOMO and LUMO, thereby affecting the HOMO-LUMO gap. nih.gov Studies have shown that the energy gap can decrease in nonpolar solvents and increase with polarity in polar and aromatic solvents. nih.gov These changes in the electronic structure can have a profound impact on the reactivity and photophysical properties of the this compound system.
Molecular Modeling and Docking Studies for Mechanistic Insights
Molecular modeling and docking are powerful computational techniques used to predict the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These methods provide valuable insights into the potential biological activity and mechanism of action of compounds.
For pyrazole and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govbiointerfaceresearch.com For example, a study on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde suggested that the compound might exhibit phosphodiesterase inhibitory activity based on docking results. nih.gov The study identified that the fluorine atom on the phenyl ring and the carbonyl group on the pyrazole ring were crucial for binding. nih.gov
In another study, molecular docking was used to understand the inhibitory activity of pyrazole-benzimidazolone hybrids against human 4-hydroxyphenylpyruvate dioxygenase (HPPD). biointerfaceresearch.com The docking of the most active compound revealed specific interactions with amino acid residues in the active site of the protein, such as GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com
These computational approaches are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the design of new, more potent analogs. mdpi.com
Biological Activity and Structure Activity Relationship Sar Studies: Mechanistic and in Vitro Perspectives
Antimicrobial Activity Profile and Structure-Activity Relationships (SAR)
Derivatives of 3-phenyl-4,5-dihydro-1H-pyrazole have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the pyrazoline and phenyl rings.
A series of 1,3,5-trisubstituted pyrazoline derivatives were screened for their antimicrobial activity, with some compounds showing good activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net Notably, compounds containing a methoxy (B1213986) group exhibited high antimicrobial activity. researchgate.net In another study, hydrazone derivatives of pyrazole-1-carbothiohydrazide displayed remarkable antibacterial and antifungal activities, with 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showing potent inhibition against both bacteria and fungi. nih.gov The structure-activity relationship revealed that the presence of a free carbothiohydrazide moiety and electron-donating substituents on the aromatic ring enhanced the antimicrobial activity. nih.gov
Furthermore, the introduction of a thiophene (B33073) ring at the C5 position of the pyrazoline, along with an electron-withdrawing group on the phenyl ring at C3, led to an increase in antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa. tandfonline.com Conversely, the presence of a deactivating group at both positions shifted the activity towards an antifungal profile. tandfonline.com A series of pyrazole (B372694) derivatives synthesized using ultrasound irradiation also showed promising antimicrobial results, with one compound exhibiting high antifungal activity against Aspergillus niger and others showing significant antibacterial activity against Escherichia coli and Streptococcus epidermidis. nih.gov
Interactive Data Table: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis | Candida albicans | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | - | - | - | - | nih.gov |
| Compound 3 from study | 0.25 | - | - | - | - | nih.gov |
| Compound 4 from study | - | - | - | 0.25 | - | nih.gov |
| Compound 2 from study | - | - | - | - | 1 | nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 125 | 62.5 | 125 | 62.5 | 7.8 | nih.gov |
| N1-pyridamide pyrazoline with thiophene at C5 and EWG at C3 (15A) | - | - | Active | Active | - | tandfonline.com |
Anti-inflammatory Effects and Enzyme Inhibition Studies
The anti-inflammatory properties of this compound derivatives are well-documented and are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Several pyrazoline derivatives have been shown to possess significant anti-inflammatory activity, often comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. scholarsresearchlibrary.comnih.gov For instance, a series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their in vitro anti-inflammatory activity, with 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline emerging as the most potent compound. scholarsresearchlibrary.com The study highlighted that compounds with electron-releasing or electron-donating groups tend to be more active. scholarsresearchlibrary.com
The mechanism of anti-inflammatory action is frequently linked to the inhibition of COX enzymes. A study on 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives revealed that compounds with an N-acetyl group were more potent COX inhibitors than those with a thiocarbamoyl group. tandfonline.com Molecular docking studies further emphasized the importance of a 4-methanesulfonyl group on the phenyl ring at the C5 position for COX-2 inhibitory activity. tandfonline.com In another study, new pyrazole–pyridazine hybrids were designed as selective COX-2 inhibitors, with trimethoxy derivatives showing higher COX-2 inhibitory action than celecoxib. rsc.org
Beyond COX inhibition, some pyrazoline derivatives also exhibit inhibitory activity against lipoxygenase (LOX). One study found that a specific pyrazoline derivative was the most potent lipoxygenase inhibitor among the synthesized compounds, with an IC50 value of 80 µM. nih.gov
Interactive Data Table: In Vitro Anti-inflammatory and Enzyme Inhibition Activity of this compound Derivatives
| Compound/Derivative | Activity | IC50 Value | Reference |
| 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7) | Anti-inflammatory (Protein denaturation) | 419.05 µg/mL | scholarsresearchlibrary.com |
| 1-N-acetyl-3,5-diphenyl-2-pyrazoline derivative | COX-2 Inhibition | - | tandfonline.com |
| Trimethoxy pyrazole–pyridazine hybrid (5f) | COX-2 Inhibition | 1.50 µM | rsc.org |
| Trimethoxy pyrazole–pyridazine hybrid (6f) | COX-2 Inhibition | 1.15 µM | rsc.org |
| Bromo pyrazole–pyridazine hybrid (6e) | COX-2 Inhibition | Comparable to Celecoxib | rsc.org |
| Pyrazoline derivative (2g) | Lipoxygenase Inhibition | 80 µM | nih.gov |
Anticancer Potential and Modulation of Biological Pathways
The this compound scaffold has proven to be a versatile framework for the development of novel anticancer agents, with derivatives exhibiting cytotoxicity against a wide range of cancer cell lines and modulating various biological pathways involved in cancer progression.
In Vitro Cytotoxicity Against Cancer Cell Lines
Numerous studies have reported the in vitro cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a series of 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives showed remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. nih.gov Specifically, 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone had IC50 values of 1.31 µM against MCF-7 and 0.45 µM against WM266.5 cells. nih.gov
Another study on thiophene-based N-phenyl pyrazolines demonstrated their anticancer activity against T47D (breast), 4T1 (breast), HeLa (cervical), and WiDr (colon) cancer cell lines. japsonline.com One of the derivatives exhibited the lowest IC50 values against all tested cell lines. japsonline.com Furthermore, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed potent anti-proliferative activities against lung (A549) and colon (HCT-116) cancer cells, with the most promising compound having an IC50 value of 8.21 µM against A549 cells. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | nih.gov |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.45 | nih.gov |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | nih.gov |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.72 | nih.gov |
| Thiophene-based N-phenyl pyrazoline 5 | T47D, 4T1, HeLa, WiDr | Lowest in series | japsonline.com |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | A549 | 8.21 | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | HCT-116 | 19.56 | nih.gov |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 | nih.gov |
Role of Substituents on Activity
The anticancer activity of this compound derivatives is highly dependent on the substituents attached to the heterocyclic and aromatic rings. Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent and selective anticancer agents.
For instance, the presence of strong electron-donating methoxy substituents at the 3 and 5 positions of the phenyl ring was found to enhance cytotoxicity. nih.gov In a series of 4,5-diaryl-3-aminopyrazole derivatives, the substitution of a trimethoxy group on one of the phenyl rings led to a greater increase in anticancer activity compared to its presence on the other phenyl ring. tandfonline.com The replacement of a 3,4,5-trimethoxyphenyl ring with a 4-chlorophenyl ring also resulted in a substantial increase in activity. tandfonline.com
In another study, it was concluded that the presence of an electron-donating group on the phenyl ring at the C5 position of the pyrazoline ring had a great influence on anticancer activity. nih.gov The introduction of a chlorine atom at the 4-position of the phenyl ring in a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives resulted in a noticeable enhancement of EGFR inhibitory activity. nih.gov
Molecular Docking to Elucidate Receptor Binding
Molecular docking studies have been instrumental in understanding the binding interactions between this compound derivatives and their biological targets, providing a rationale for their observed anticancer activity. These studies help in visualizing the binding modes and identifying key interactions with amino acid residues in the active sites of target proteins.
Several studies have employed molecular docking to investigate the binding of pyrazole derivatives to various cancer-related protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov For example, a docking study revealed that certain pyrazole derivatives could bind deeply within the binding pocket of these proteins, forming reasonable hydrogen bonds. researchgate.netnih.gov One derivative, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.netnih.gov
In another study, docking of 1,3,5-trisubstituted pyrazole derivatives into the active site of Glucosamine-6-Phosphate synthase (GlcN-6-P), a target for antimicrobial chemotherapy, revealed that the most potent derivative fits the binding pocket with three hydrogen bonds involving residues ASP354, SER349, and GLN348. tsijournals.com Docking studies of pyrazole-pyridazine hybrids with COX-2 also showed a respectable binding affinity towards the active site. rsc.org Furthermore, molecular docking of a promising 1H-pyrazolo[3,4-d]pyrimidine derivative against EGFRWT and EGFRT790M confirmed its potential as an EGFR inhibitor. nih.gov
Interactive Data Table: Molecular Docking of this compound Derivatives
| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | - | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | - | researchgate.netnih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 | - | researchgate.netnih.gov |
| Thiophene-based N-phenyl pyrazoline 2 | EGFR | -8.8 | - | japsonline.com |
| 1,3,5-trisubstituted pyrazole derivative (2d) | GlcN-6-P | -7.67 | ASP354, SER349, GLN348 | tsijournals.com |
Enzyme Inhibition Activities (excluding clinical)
Beyond their roles in inflammation and cancer, derivatives of this compound have been shown to inhibit a variety of other enzymes, highlighting their potential for treating a range of diseases.
A significant area of investigation has been the inhibition of monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A. nih.gov Another study on 1-N-substituted-3-[(2′-hydroxy-4′-prenyloxy)-phenyl]-5-phenyl-4,5-dihydro-(1H)-pyrazolines showed that compounds with an acetyl substitution at N1 were more active MAO inhibitors than those with a thiocarbamoyl group. tandfonline.com
In addition to MAO, these compounds have been evaluated as inhibitors of other enzymes. For example, a series of 4,5-dihydro-1H-pyrazole derivatives were identified as neuronal nitric oxide synthase (nNOS) inhibitors, with one compound containing three methoxy electron-donating groups on the phenyl moiety being the most potent and selective inhibitor. Furthermore, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated as potential FabH inhibitors, an enzyme involved in bacterial fatty acid synthesis. tandfonline.com
Interactive Data Table: Enzyme Inhibition Activities of this compound Derivatives
| Compound/Derivative | Enzyme Target | IC50 Value | Reference |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | MAO-A | Potent inhibition | nih.gov |
| 1-N-acetyl-3-[(2′-hydroxy-4′-prenyloxy)-phenyl]-5-phenyl-4,5-dihydro-(1H)-pyrazoline | MAO | More active than thiocarbamoyl analog | tandfonline.com |
| Pyrazoline derivative with three methoxy groups | nNOS | Most potent in series | |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | FabH | Active | tandfonline.com |
| Pyrazoline derivative (2g) | Lipoxygenase | 80 µM | nih.gov |
Xanthine (B1682287) Oxidase Inhibition and SAR
A series of 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazoles has been evaluated for their inhibitory activity against xanthine oxidase, a key enzyme in purine (B94841) metabolism. The structure-activity relationship studies revealed several key features influencing their inhibitory potency.
Replacement of a phenyl ring with a naphthalene (B1677914) or a 2-furyl ring at position 3 of the pyrazoline scaffold was found to significantly enhance the xanthine oxidase inhibitory activity. This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the interaction with the enzyme's active site.
| Compound | Ring A (Position 5) | Ring B (Position 3) | IC50 (µM) |
| 13A | Phenyl | Phenyl | > 100 |
| 13B | Phenyl | Naphthalene | 25.5 |
| 13C | Phenyl | 2-Furyl | 15.2 |
Data sourced from a study on 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazoles and their xanthine oxidase activity.
Carbonic Anhydrase (CA) Inhibition and Selectivity
Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
Specifically, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. researchgate.netmdpi.com The inhibition constants (Ki) for these compounds were found to be in the nanomolar range. researchgate.netmdpi.com For instance, compounds with a fluorine or bromine substituent on the phenyl ring at position 3 of the pyrazoline core were identified as potent inhibitors. mdpi.com
Further studies on pyrazole-based benzene (B151609) sulfonamides have demonstrated inhibitory activity against other CA isoforms, including the tumor-associated hCA IX and hCA XII. acs.org The substitution pattern on the pyrazole and the benzene sulfonamide moieties plays a critical role in the potency and selectivity of these inhibitors. For example, some derivatives showed preferential inhibition of hCA XII over hCA IX and hCA II. acs.org
| Compound | Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) |
| 9 | H | 459.1 ± 133.5 | 589.3 ± 155.2 |
| 10 | CH3 | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 11 | OCH3 | 487.6 ± 110.2 | 599.8 ± 144.7 |
| 12 | Cl | 398.4 ± 65.7 | 498.7 ± 122.3 |
| 13 | F | 334.2 ± 55.9 | 412.5 ± 115.4 |
| 14 | Br | 316.7 ± 9.6 | 455.1 ± 101.9 |
| 15 | I | 411.2 ± 88.4 | 510.6 ± 130.1 |
| 16 | NO2 | 477.3 ± 101.2 | 566.4 ± 139.8 |
| Acetazolamide | - | 278.8 ± 44.3 | 293.4 ± 46.4 |
Data represents the inhibition constants (Ki) and is sourced from studies on pyrazoline-based carbonic anhydrase inhibitors. researchgate.netmdpi.com
Tyrosinase Inhibition
A series of twenty 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives bearing hydroxyl groups were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov The results indicated that several of these compounds were potent tyrosinase inhibitors. nih.gov
The most active compound, 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, exhibited an IC50 value of 0.301 μM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. The structure-activity relationship analysis highlighted the importance of the number and position of hydroxyl groups on the aromatic rings for potent inhibitory activity. Specifically, the presence of a catechol (3,4-dihydroxy) moiety on the phenyl ring at position 5 of the pyrazoline was found to be crucial for high potency. nih.gov
| Compound | R1 | R2 | IC50 (µM) |
| 1a | 4-OH | 4-OH | 2.87 |
| 1b | 4-OH | 2,4-diOH | 1.25 |
| 1c | 4-OH | 3,4-diOH | 0.452 |
| 1d | 3,4-diOH | 4-OH | 0.301 |
Data sourced from a study on 3,5-diaryl-4,5-dihydro-1H-pyrazoles as tyrosinase inhibitors. nih.gov
Prolyl Endopeptidase and α-Glucosidase Inhibition
In contrast, pyrazole-based heterocyclic compounds have emerged as a promising class of α-glucosidase inhibitors. nih.gov α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of these compounds is influenced by the nature and position of substituents on the pyrazole and phenyl rings.
Antioxidant Activity and Mechanism
Derivatives of this compound have demonstrated significant antioxidant activity through various mechanisms. Studies on (4-ethoxyphenyl)-5-(4-substituted)-4,5-dihydro-1H-pyrazole derivatives revealed that the nature of the substituent on the phenyl ring at position 5 influences their radical scavenging properties. For instance, the presence of an electron-donating methoxy group was found to enhance the antioxidant activity.
Similarly, pyrazole benzimidazolone derivatives have been evaluated for their antioxidant potential using ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays. The results indicated that the presence of electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) substituents on the phenyl group attached to the pyrazole ring can lead to potent antioxidant activity. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them.
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 5a | H | 44.62 ± 0.20 |
| 6a | H | 56.55 ± 0.10 |
| 5c | 4-Cl | 14.00 ± 0.14 |
| 6b | 4-CH3 | 12.47 ± 0.02 |
| 6c | 4-Cl | 12.82 ± 0.10 |
| Ascorbic Acid | - | 88.12 ± 0.23 |
| BHT | - | 31.76 ± 1.22 |
Data sourced from a study on the antioxidant activity of pyrazole benzimidazolone derivatives.
Other Reported In Vitro Biological Activities
Antileishmanial Activity
Certain pyrazole derivatives have shown promising antileishmanial activity. For example, a novel pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. nih.gov The 50% inhibitory concentration (IC50) values for this compound were comparable to those of the standard drug amphotericin B. nih.gov
Structure-activity relationship studies on other pyrazole derivatives have highlighted the importance of specific substitutions for antileishmanial activity. The presence of a chloro group at the C-4 position of the pyrazole moiety or on the phenyl ring was found to be favorable for their antileishmanial effects.
| Leishmania Species | IC50 (µg/mL) of Pyrazole Derivative | IC50 (µg/mL) of Amphotericin B |
| L. tropica | 0.48 | 0.23 |
| L. major | 0.63 | 0.29 |
| L. infantum | 0.40 | 0.24 |
Data sourced from a study on the antileishmanial activity of a new pyrazole derivative. nih.gov
Antitubercular Activity
The global health challenge posed by tuberculosis, particularly with the rise of drug-resistant strains, has necessitated the search for novel therapeutic agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds in this endeavor. Researchers have synthesized and evaluated numerous analogues, revealing significant in vitro activity against Mycobacterium tuberculosis (MTB).
A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series demonstrated noteworthy antitubercular effects. For instance, compounds featuring specific substitutions on the phenyl rings exhibited pronounced activity, in some cases comparable to the first-line drug isoniazid. nih.gov One of the most potent compounds identified was 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, which showed a minimum inhibitory concentration (MIC) of 0.39 µg/ml. nih.gov Other derivatives within the same study also displayed significant activity, with MIC values ranging from 0.78 µg/ml to potent levels comparable to standard treatments. nih.govresearchgate.net
Further structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups and their positions on the pyrazoline and associated phenyl rings. In one study, a series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethiones were tested against an isoniazid-resistant MTB strain. nih.gov The compound 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione was identified as the most active agent, with a MIC of 0.96 µg/mL. nih.gov This suggests that the presence of multiple chlorine atoms on the phenyl ring at the 5-position of the pyrazoline core contributes significantly to the antitubercular potency.
Another approach involved the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which were designed as inhibitors of the MTB enzyme pantothenate synthetase (PS). nih.gov This enzyme is crucial for the bacterium's survival. The most active compound in this series, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, exhibited an IC₅₀ of 21.8 µM against MTB PS and inhibited bacterial growth with a MIC of 26.7 µM. nih.gov
The following table summarizes the antitubercular activity of selected this compound derivatives.
| Compound Name | Target Strain/Enzyme | Activity Measurement | Result |
| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g) | M. tuberculosis H37Rv | MIC | 0.39 µg/mL |
| 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i) | INH resistant M. tuberculosis | MIC | 0.96 µg/mL |
| 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac) | M. tuberculosis PS / M. tuberculosis | IC₅₀ / MIC | 21.8 µM / 26.7 µM |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid (9o) | M. tuberculosis H37Rv | MIC | 12.5 µg/mL |
Antiviral Activity
The broad biological spectrum of pyrazoline derivatives extends to antiviral applications. nih.govmdpi.com Research has focused on modifying the this compound core to develop agents effective against a range of viruses, including RNA and DNA viruses.
In the fight against Flaviviridae viruses, a family that includes Yellow Fever Virus (YFV), a library of pyrazoline compounds was screened. nih.gov This led to the identification of 4-(3-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide as a promising lead compound. nih.gov Subsequent optimization resulted in a series of 1,3,5-triphenyl-pyrazolines with potent and specific activity against YFV. Many of these derivatives exhibited 50% effective concentration (EC₅₀) values in the low micromolar range, showing a significant improvement in potency over reference inhibitors. nih.gov The benzyloxy derivatives, in particular, demonstrated a favorable balance of high potency and low cytotoxicity. nih.gov
The antiviral potential of these scaffolds has also been explored against coronaviruses. Recent studies on hydroxyquinoline-pyrazole derivatives have shown direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds demonstrated the ability to inhibit the virus through multiple mechanisms, including preventing adsorption to host cells, a direct virucidal effect, and inhibiting viral replication. rsc.org
Furthermore, other studies have evaluated pyrazoline derivatives against a diverse panel of viruses. For example, certain 1-[4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phenyl]-pyrrole-2,5-dione derivatives showed activity against Respiratory Syncytial Virus (RSV) and Feline Coronavirus, with EC₅₀ values in the micromolar range. eurekaselect.com However, not all modifications have yielded successful antiviral agents. A study involving 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives found that while several compounds were cytotoxic to host cells, none exhibited specific antiviral activity. nih.gov
The table below presents findings from antiviral screenings of various this compound derivatives.
| Compound Series/Name | Virus Target | Activity Measurement | Result (EC₅₀) / % Protection |
| 1,3,5-triphenyl-pyrazolines (benzyloxy derivatives 6a, 6b) | Yellow Fever Virus (YFV) | EC₅₀ | Low micromolar range |
| Hydrazone 6 (a 4-substituted pyrazole derivative) | Newcastle Disease Virus (NDV) | % Protection | 100% |
| 1-[4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | Respiratory Syncytial Virus (RSV) | EC₅₀ | 37 µM |
| 1-[4-(5-phenyl-4,5-dihydroisoxazol-3-yl)-phenyl]-pyrrole-2,5-dione (4e) | Respiratory Syncytial Virus (RSV) | EC₅₀ | 46 µM |
Analgesic and Antidepressant Potential
Derivatives of this compound have been investigated for their effects on the central nervous system, showing potential as both analgesic and antidepressant agents. tandfonline.comnih.gov The structural similarity of the pyrazoline scaffold to known CNS-active drugs has prompted these explorations.
In the realm of antidepressant research, several series of pyrazoline derivatives have demonstrated significant efficacy in preclinical models. A study focusing on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides found that these compounds showed promising antidepressant-like activity in forced swim and tail suspension tests in mice. nih.gov The derivative 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was particularly effective, significantly reducing immobility time at a low dose without affecting baseline locomotion. nih.gov Structure-activity relationship studies indicated that the presence of electron-donating groups, such as hydroxyl or methoxy, on the phenyl ring at the 5-position of the pyrazoline enhanced antidepressant activity. nih.govresearchgate.net
Similarly, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine was identified as a potential antidepressant agent. nih.gov In animal models, this compound was found to be equipotent with the established antidepressant imipramine (B1671792) but with a potentially better side-effect profile, as it lacked significant anticholinergic action. nih.gov The specific isomeric arrangement was crucial for activity, as the corresponding 4,5-diphenyl-1H-pyrazole isomer was completely inactive. nih.gov
Regarding analgesic potential, studies have shown that some 4,5-dihydro-1H-pyrazole derivatives possess notable antinociceptive properties. researchgate.net Research on 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives revealed that some compounds exhibited analgesic activity in acetic acid-induced writhing tests in mice, indicating an effect on peripheral nociceptive pathways. researchgate.net
The following table highlights selected pyrazoline derivatives and their performance in preclinical analgesic and antidepressant assays.
| Compound Name/Series | Activity Tested | Preclinical Model | Result |
| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | Antidepressant | Forced Swim Test (FST) | 61.17% reduction in immobility time at 10 mg/kg |
| N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (3) | Antidepressant | Animal Assays | Equipotent with imipramine |
| Indolyl pyrazoline derivatives with electron-donating groups | Antidepressant | Forced Swim Test | Highly potent compared to fluoxetine (B1211875) and imipramine |
| 4,5-dihydro-1H-pyrazole derivatives | Analgesic | Acetic Acid Writhing | Significant reduction in writhing behaviors |
Advanced Applications of 3 Phenyl 4,5 Dihydro 1h Pyrazole in Chemical Sciences
Applications as Fluorescent Compounds and Optical Materials
The pyrazoline ring system is renowned for its inherent fluorescence, a property that has been extensively exploited in the development of various optical materials. The electron-rich nature of the dihydropyrazole ring, combined with the extended π-conjugation provided by the phenyl substituent, forms the basis of its photophysical behavior. researchgate.netrsc.org Modulation of these properties can be achieved by introducing different substituents on the phenyl rings, allowing for the fine-tuning of absorption and emission characteristics to suit specific applications. rsc.org
Optical Brighteners and Whiteners
Derivatives of 3-Phenyl-4,5-dihydro-1H-pyrazole are effective optical brightening agents, particularly for textile materials. These compounds absorb ultraviolet light and re-emit it as blue light, counteracting any yellowish tinge in the fabric and resulting in a whiter appearance.
For instance, certain 1,3-diphenyl-2-pyrazoline derivatives exhibit a strong blue fluorescence in ultraviolet light, making them suitable for incorporation into detergents. A critical aspect of their utility is the "build-up" effect, where the brightener accumulates on fibers with repeated washing. While some pyrazoline brighteners can lead to an undesirable greenish discoloration after multiple washes, specific substitutions on the phenyl rings can mitigate this issue, ensuring a stable and lasting whitening effect. The table below details examples of pyrazoline derivatives synthesized for use as optical brighteners.
Table 1: Examples of this compound Derivatives as Optical Brighteners
| Compound Name | Description | Observed Property |
|---|---|---|
| 1-(3'-chlorophenyl)-3-(4"-chlorophenyl)-5-phenyl-pyrazoline | Synthesized from 3-chlorophenyl-hydrazine hydrochloride and benzal-4-chloroacetophenone. | Forms colorless crystals with blue fluorescence in ultraviolet light. |
| 1-(3'-chlorophenyl)-3-(4"-chlorophenyl)-5-methyl-pyrazoline | Synthesized from 3-chlorophenyl hydrazine (B178648) hydrochloride and p-chlorophenyl-l-propenyl ketone. | Forms faintly yellow crystals with blue fluorescence in ultraviolet light; dissolves in ethyl acetate (B1210297) with a deep blue-violet fluorescence. |
Fluorescence Probes and Chemosensors
The high sensitivity and versatility of fluorescence measurements make pyrazoline-based compounds excellent candidates for the development of chemosensors. consensus.app These sensors operate by exhibiting a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon binding with a specific analyte. The pyrazoline moiety often serves as the core fluorophore in these molecular probes.
Researchers have designed various pyrazoline derivatives capable of selectively detecting metal ions and changes in pH. consensus.appsigmaaldrich.com For example, a pyrazoline-based probe can show a significant increase in fluorescence intensity upon complexation with Al³⁺ ions. consensus.app The design of these sensors often involves integrating a specific binding site for the target analyte into the pyrazoline structure, allowing for highly selective detection.
Table 2: Pyrazoline-Based Fluorescence Probes and their Target Analytes
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Pyridine–pyrazole-based dye | Fe³⁺ | Fluorescence quenching | consensus.app |
| Acylhydrazone derivative containing pyridine–pyrazole (B372694) | Al³⁺ | Fluorescence enhancement | consensus.app |
| 1,9-Dihydro-3-phenyl-4-pyrazolo[3,4-b]quinolin-4-one | Extreme pH | pH-dependent fluorescence | sigmaaldrich.com |
Hole-Transporting Materials in Optoelectronics
In the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), materials that can efficiently transport charge carriers (holes and electrons) are crucial. Derivatives of this compound have emerged as promising hole-transporting materials (HTMs).
A notable example is 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), which has been synthesized and successfully used as an HTM in a multilayer OLED device. Devices using DPPhP as the hole-transport layer have shown significantly higher brightness and efficiency compared to those using the standard material, α-NPD. Furthermore, DPPhP exhibits a high glass transition temperature (Tg) of 96 °C, which indicates good morphological stability and longevity for the OLED device.
Table 3: Performance of an OLED Device Using DPPhP as the Hole-Transporting Material
| Parameter | Device with DPPhP | Device with α-NPD (Standard) |
|---|---|---|
| Maximum Brightness | ~30% higher | Standard |
| Efficiency | ~30% higher | Standard |
| Glass Transition Temperature (Tg) | 96 °C | - |
Data sourced from a study on a multilayer device with the structure ITO/HTM/AlQ/LiF/Al. synhet.com
Photoprotective Agents
The inherent photostability and strong absorption in the UV region make pyrazoline derivatives potential candidates for use as photoprotective agents, such as UV filters in sunscreens or photostabilizers for materials. Their ability to absorb high-energy photons and dissipate the energy through fluorescence or other non-destructive pathways is a key characteristic for this application. Pyrazoline derivatives are recognized as efficient photon absorbers and their high photostability is advantageous for applications requiring long-term exposure to light. researchgate.net The development of pyrazoline-based systems with extended π-conjugation is a strategy to create materials that are efficient at light harvesting. researchgate.net
Role in Material Science
Beyond their optical applications, pyrazolines serve as fundamental building blocks in the synthesis of more complex molecules and advanced materials, contributing significantly to the field of material science.
Building Blocks for Complex Molecules and Polymeric Materials
The this compound scaffold is a versatile intermediate in organic synthesis. Its reactive sites can be readily functionalized, allowing for the construction of a wide array of more complex heterocyclic systems and polymeric materials. This versatility has been harnessed to create novel compounds with specific biological or material properties.
Pyrazoline derivatives are used as synthons for creating larger, polyfunctional molecules. For instance, they can be key components in the synthesis of metal-organic frameworks (MOFs), which are materials with extensive applications in gas storage, separation, and catalysis. Furthermore, the pyrazoline structure can be incorporated into polymer chains. The development of reactive precursor polymers that can be modified post-polymerization is a key strategy in creating multifunctional block copolymers with complex architectures. This approach allows for the precise placement of functional pyrazoline units within a polymer structure, leading to materials with tailored responsive properties.
Non-Linear Optical (NLO) Properties
The search for robust materials with significant non-linear optical (NLO) properties for applications in optoelectronics and photonics has drawn attention to pyrazoline derivatives. nih.gov These compounds are noted for their potential in applications requiring ultrafast optics. nih.gov The NLO response in these molecules often arises from a donor-pi-acceptor (D-π-A) architecture, where the pyrazoline ring can act as part of the conjugated system.
Research has shown that the NLO properties of pyrazoline derivatives can be finely tuned by strategic functionalization. nih.gov For instance, attaching electron-accepting groups to the molecular framework can significantly enhance the NLO response. nih.gov Studies on compounds such as (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile have demonstrated notable third-order nonlinear optical properties, indicating their potential for use in NLO devices. researchgate.net Computational and experimental studies on various N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have identified them as promising candidates for NLO applications. nih.gov The magnitude of the third-order nonlinear susceptibility in some derivatives highlights their suitability for device applications. researchgate.net
Table 1: NLO Properties of Selected Pyrazoline Derivatives
| Compound/Derivative Class | Observed NLO Property/Finding | Reference |
| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | Showed significant nonlinear absorption and third-order nonlinear susceptibility (of the order of 10⁻¹² esu). | researchgate.net |
| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Investigated for NLO properties, with nanocrystal size playing a key role in efficiency. | nih.gov |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Found to be good candidates for NLO applications. | nih.gov |
| 1-N-phenyl-3-(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline | Studied with DFT methods and found to have promising NLO properties. | nih.gov |
Agrochemical Applications
The phenylpyrazole scaffold is the basis for a significant class of broad-spectrum insecticides. wikipedia.org These agrochemicals were developed to combat rising pesticide resistance to other chemical classes and are now among the most widely used insecticides. wikipedia.org Their primary mode of action is the disruption of the insect's central nervous system by blocking γ-aminobutyric acid (GABA)-gated chloride channels. wikipedia.orgresearchgate.net This target is specific to insects, affording a degree of selectivity over mammals. wikipedia.org
Prominent examples of phenylpyrazole insecticides include fipronil (B1672679) and ethiprole. Ethiprole, a structural analogue of fipronil, is noted for its effectiveness against a wide range of chewing and sucking insect pests on crops such as rice and soybeans. researchgate.net Furthermore, research into novel diamide (B1670390) compounds that incorporate a pyrazolyl moiety has demonstrated significant fungicidal and insecticidal activities, underscoring the continued importance of the pyrazole structure in developing new crop protection agents. nih.gov
Table 2: Examples of Phenylpyrazole-based Agrochemicals
| Compound | Type | Primary Use/Target | Reference |
| Fipronil | Insecticide | Broad-spectrum insecticide targeting GABA-gated Cl⁻ channels. | wikipedia.org |
| Ethiprole | Insecticide | Control of various chewing and sucking pests (e.g., in rice, soybeans). | researchgate.net |
| Pyraclofos | Insecticide | Belongs to the phenylpyrazole class. | wikipedia.org |
| Pyriprole | Insecticide | Belongs to the phenylpyrazole class. | wikipedia.org |
Catalytic Applications as Ligands in Metal Complexes
The nitrogen atoms within the this compound ring system are effective coordination sites, enabling these molecules to act as ligands in the formation of metal complexes. The resulting metallo-organic structures are being explored for various applications, including catalysis. The synthesis of formyl-substituted 4-phenyl-1H-pyrazoles has been specifically investigated to create "head units" for generating new, asymmetric imine ligands capable of forming mixed-metal polynuclear complexes. rsc.org This was successfully demonstrated through the synthesis of a heterometallic tetranuclear complex, Fe(II)(Ni(II)L)₃₂, showcasing the utility of the pyrazole core in constructing complex catalytic architectures. rsc.org
Furthermore, pyrazoline-derived Schiff bases have been shown to act as bidentate ligands, coordinating with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II) to form stable octahedral complexes. nih.gov In these structures, coordination typically occurs through the azomethine nitrogen and a keto oxygen. nih.gov The study of metal complexes incorporating pyrazole-acetamide ligands further confirms the ability of the pyrazole moiety to participate in the self-assembly of supramolecular architectures through various bonding interactions. nih.gov
Role as Synthetic Intermediates for Diverse Heterocyclic Systems
One of the most powerful applications of this compound is its role as a versatile building block for the synthesis of a wide array of other heterocyclic systems. The pyrazoline ring can be readily constructed, often via the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives, and then serve as a modifiable template. scispace.com Chalcones themselves are considered valuable synthons for preparing 4,5-dihydro-1H-pyrazoles. scispace.com
Once formed, the pyrazole or pyrazoline intermediate can undergo further reactions to yield more complex, often fused, heterocyclic structures. For example, pyrazole-based precursors have been used to synthesize:
Fused Diazepinones: 3(5)-Aryl-1H-pyrazole-5(3)-carboxylates can be converted into ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which upon further reaction, yield fused tetrahydro-4H-pyrazolo[1,5-a] wikipedia.orgresearchgate.netdiazepin-4-ones. nih.gov
Thiadiazoles and Triazolopyrimidines: 4-Acetyl-pyrazole derivatives serve as precursors for the synthesis of 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. researchgate.net
Diverse Fused Systems: A pyrazolidinedione, a related keto-analogue, was used as a starting intermediate to construct pyrazole, isoxazole, pyridine, dithiine, thiazine, thiophene (B33073), and pyrimidine (B1678525) derivatives. research-nexus.net
This versatility establishes this compound and its relatives as indispensable intermediates in synthetic organic chemistry for generating molecular diversity. tandfonline.com
Table 3: Heterocyclic Systems Synthesized from Pyrazole Intermediates
| Starting Pyrazole Intermediate | Resulting Heterocyclic System(s) | Reference |
| 1-(Pyrazol-3-yl)-2-propenone | Azolopyrimidine derivatives | researchgate.net |
| 3(5)-Aryl-1H-pyrazole-5(3)-carboxylates | Tetrahydro-4H-pyrazolo[1,5-a] wikipedia.orgresearchgate.netdiazepin-4-ones | nih.gov |
| 4-(Chromenylmethylene) pyrazolidinedione | Pyrazole, isoxazole, pyridine, dithiine, thiazine, pyrimidine, thiazepine, diazepine (B8756704) derivatives | research-nexus.net |
| 4-Acetyl-5-methyl-1-phenyl-pyrazole | 1,3,4-Thiadiazoles, pyrrolo[3,4-c]pyrazoles, 1,2,4-triazolo[4,3-a]pyrimidines | researchgate.net |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-phenyl-4,5-dihydro-1H-pyrazole and its derivatives has traditionally been achieved through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. While effective, there is a growing need for more sustainable and efficient synthetic protocols. Future research will likely focus on:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of catalyst-free reactions are gaining traction. researchgate.net One-pot, multi-component reactions are also being explored to reduce reaction times, improve efficiency, and simplify product separation. researchgate.net
Novel Catalytic Systems: The exploration of new catalysts, such as amberlyst-15, can lead to improved yields and milder reaction conditions. nih.gov The development of reusable catalysts is also a key aspect of sustainable synthesis. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of dihydropyrazole derivatives could streamline production and facilitate library synthesis for drug discovery.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates and improve yields, offering a more energy-efficient alternative to traditional heating methods.
Advanced Computational Studies for Property Prediction and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, future computational studies are expected to provide deeper insights into:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to analyze the quantum chemical properties of novel derivatives. researchgate.net This includes optimizing molecular geometries and exploring frontier molecular orbitals (HOMO and LUMO) to understand the reactivity and stability of these compounds. researchgate.net
Molecular Docking: In silico docking studies are crucial for predicting the binding affinity and interaction of dihydropyrazole derivatives with biological targets. nih.gov This allows for the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their biological targets over time, offering insights into the stability of ligand-receptor complexes and the mechanism of action. nih.gov
ADME/Tox Prediction: Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of new compounds are vital for the early stages of drug discovery. nih.gov These in silico predictions can help to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
Exploration of New Biological Targets and Structure-Based Design
While this compound derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer activities, there is still a vast landscape of unexplored biological targets. nih.govacs.org Future research in this area will likely involve:
Identification of Novel Targets: High-throughput screening of dihydropyrazole libraries against a wide range of biological targets could uncover new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and detailed SAR analysis are essential for optimizing biological activity. nih.gov For instance, understanding the role of different substituents on the phenyl rings can lead to the development of more potent and selective compounds. nih.gov
Structure-Based Drug Design: Once a new biological target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the target in complex with a dihydropyrazole ligand. This structural information is invaluable for the rational design of new derivatives with improved binding affinity and specificity. nih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. This may involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques. nih.gov
Expansion into Emerging Material Science Applications
Beyond their biological activities, dihydropyrazole derivatives possess interesting photophysical properties that make them attractive candidates for applications in material science. Future research could explore:
Organic Light-Emitting Diodes (OLEDs): Some dihydropyrazole derivatives have shown promise as hole-transport materials in OLEDs. rsc.org Further research could focus on designing and synthesizing new derivatives with enhanced charge transport properties and improved device performance.
Fluorescent Probes and Sensors: The inherent fluorescence of many pyrazoline compounds can be exploited for the development of chemical sensors for detecting metal ions or other analytes. mdpi.com
Nonlinear Optical (NLO) Materials: The electronic structure of dihydropyrazoles suggests they may possess NLO properties, which could be utilized in applications such as optical data storage and telecommunications.
Functional Polymers: Incorporating the dihydropyrazole moiety into polymer backbones could lead to the development of new functional materials with unique optical, electronic, or biological properties.
Design of Multi-Targeted Dihydropyrazole Systems
The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex diseases like cancer. nih.gov The versatile scaffold of this compound is well-suited for the design of multi-targeted agents. Future directions in this area include:
Hybrid Molecules: The synthesis of hybrid molecules that combine the dihydropyrazole core with other pharmacophores known to interact with different biological targets is a promising strategy. dovepress.com For example, a dihydropyrazole derivative could be linked to a molecule that inhibits a different enzyme in the same disease pathway.
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different sites on one or more target proteins and then linking them together to create a more potent and selective multi-targeted ligand.
Systems Biology Approaches: Understanding the complex biological networks that underlie a particular disease can help to identify key nodes that can be targeted simultaneously by a single multi-targeted drug.
Integration of In Silico and Experimental Approaches for Accelerated Discovery
The synergy between computational and experimental methods is crucial for accelerating the discovery and development of new this compound derivatives. A future integrated workflow would involve:
Virtual Screening: Large virtual libraries of dihydropyrazole derivatives can be screened in silico against a specific biological target to identify a smaller subset of promising candidates for experimental testing.
Iterative Design-Synthesize-Test-Analyze Cycles: The results from experimental assays can be used to refine the computational models, leading to a more accurate prediction of activity in the next round of design. This iterative process can significantly reduce the time and cost of drug discovery.
Data-Driven Approaches: The increasing amount of data being generated on the synthesis and biological activity of dihydropyrazole derivatives can be leveraged using machine learning and artificial intelligence to identify new patterns and guide future research efforts.
Q & A
Q. What are the recommended methods for synthesizing 3-Phenyl-4,5-dihydro-1H-pyrazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate in acidic media (e.g., acetic acid) facilitates heterocyclization, yielding the dihydro-pyrazole core. Optimization includes controlling temperature (80–100°C), solvent polarity, and substituent compatibility. Substituents like nitro groups on precursors (e.g., 3-acetyl-5-nitropyridine) improve reactivity but may complicate purification due to side reactions .
- Key Reaction Parameters :
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridylchalcone | H₂O/AcOH | Ethanol | 47–83 | |
| α,β-unsaturated ketones | Vitamin B₁ | H₂O/EtOH | 78–85 |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry. For example, 3-Phenyl derivatives crystallize in orthorhombic systems (e.g., space group Pca2₁), with dihedral angles between phenyl and pyrazole rings influencing planarity .
- NMR/IR Spectroscopy : NMR identifies proton environments (e.g., diastereotopic protons at C4/C5), while IR confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- DFT Calculations : Validate experimental data by modeling bond lengths, angles, and electronic transitions .
Q. What are the primary biological targets of this compound in neurological research?
- Methodological Answer :
- Cholinesterase Inhibition : In vitro assays (Ellman’s method) measure acetylcholinesterase (AChE) inhibition. IC₅₀ values correlate with substituent electron-withdrawing effects; phenyl groups enhance binding to the catalytic site .
- Amyloid-β (Aβ) Antiaggregation : Thioflavin-T fluorescence assays quantify fibril formation. Derivatives with hydrophobic substituents disrupt β-sheet stacking .
Advanced Research Questions
Q. How do structural modifications at specific positions of the this compound core influence its inhibitory activity against cholinesterases and Aβ aggregation?
- Methodological Answer :
- N1 and C3 Substituents : Bulky groups at N1 (e.g., aryl) improve AChE selectivity, while electron-deficient C3 substituents (e.g., NO₂) enhance Aβ binding via π-π stacking. SAR studies recommend trifluoromethyl groups for dual AChE/Aβ activity .
- Dihydro vs. Aromatic Pyrazole : The 4,5-dihydro moiety increases conformational flexibility, improving enzyme active-site accommodation compared to planar pyrazoles .
Q. What experimental strategies are employed to resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical enzyme sources (e.g., human recombinant AChE) and buffer systems (pH 7.4) to minimize variability .
- Dosage-Response Analysis : In vivo studies in AD models (e.g., transgenic mice) should report dose ranges (0.1–10 mg/kg) and monitor toxicity thresholds to reconcile efficacy vs. toxicity .
- Computational Docking : Compare binding poses across crystal structures (e.g., PDB: 4EY7) to identify critical interactions masked by assay differences .
Q. How can this compound derivatives be engineered as selective fluorescent sensors for metal ions, and what factors affect their sensitivity?
- Methodological Answer :
- Design Principles : Introduce fluorophores (e.g., furan or methoxyphenyl) at C5. Cd²⁺ selectivity arises from chelation-induced fluorescence quenching, while Fe³⁺ detection relies on paramagnetic enhancement .
- Optimization Metrics :
| Metal Ion | Detection Limit (nM) | Quenching Efficiency (%) | Reference |
|---|---|---|---|
| Cd²⁺ | 18 | 92 | |
| Fe³⁺ | 25 | 89 |
Q. What metabolic pathways and pharmacokinetic challenges are associated with this compound in preclinical models?
- Methodological Answer :
- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes the dihydro ring, forming hydroxylated metabolites. LC-MS/MS tracks metabolites in rat plasma .
- Blood-Brain Barrier (BBB) Penetration : LogP values of 2.5–3.5 predict moderate permeability. Methylation of phenolic -OH groups improves bioavailability .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects of this compound derivatives, while others observe cytotoxicity?
- Methodological Answer :
- Dosage Dependency : Neuroprotection occurs at low doses (1–10 µM) via Nrf2 pathway activation, while higher doses (>50 µM) induce ROS-mediated apoptosis .
- Cell Line Variability : Primary neurons show higher resilience than immortalized lines (e.g., SH-SY5Y). Always validate findings across multiple models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
